molecular formula C11H10N4O2S B11158671 4-(acetylamino)-N-(1,3,4-thiadiazol-2-yl)benzamide

4-(acetylamino)-N-(1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B11158671
M. Wt: 262.29 g/mol
InChI Key: BJGDQBDESVMZSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(acetylamino)-N-(1,3,4-thiadiazol-2-yl)benzamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(acetylamino)-N-(1,3,4-thiadiazol-2-yl)benzamide typically involves the cyclization of thiosemicarbazides with appropriate reagents. One common method is the reaction of thiosemicarbazides with concentrated sulfuric acid, followed by the esterification of the amide group . Another approach involves the use of electrochemical techniques, such as cyclic voltammetry and constant current electrolysis, to facilitate the formation of thiadiazole derivatives .

Industrial Production Methods

Industrial production of thiadiazole derivatives often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, yield, and environmental considerations. Electrochemical methods are particularly attractive for industrial production due to their low energy consumption, high selectivity, and good atom economy .

Chemical Reactions Analysis

Types of Reactions

4-(acetylamino)-N-(1,3,4-thiadiazol-2-yl)benzamide can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize thiadiazole derivatives.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed to reduce thiadiazole compounds.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiadiazole derivatives can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(acetylamino)-N-(1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. Thiadiazole derivatives are known to modulate redox processes, which can affect various biological functions. For example, they can inhibit enzymes involved in oxidative stress, leading to anti-inflammatory effects . The exact molecular targets and pathways depend on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

4-(acetylamino)-N-(1,3,4-thiadiazol-2-yl)benzamide can be compared with other thiadiazole derivatives to highlight its uniqueness:

Properties

Molecular Formula

C11H10N4O2S

Molecular Weight

262.29 g/mol

IUPAC Name

4-acetamido-N-(1,3,4-thiadiazol-2-yl)benzamide

InChI

InChI=1S/C11H10N4O2S/c1-7(16)13-9-4-2-8(3-5-9)10(17)14-11-15-12-6-18-11/h2-6H,1H3,(H,13,16)(H,14,15,17)

InChI Key

BJGDQBDESVMZSM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NC2=NN=CS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.